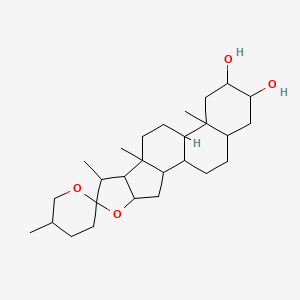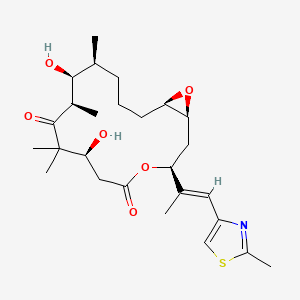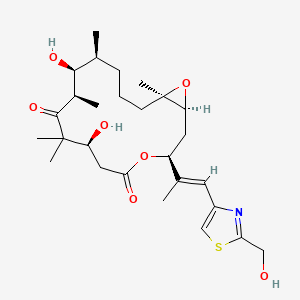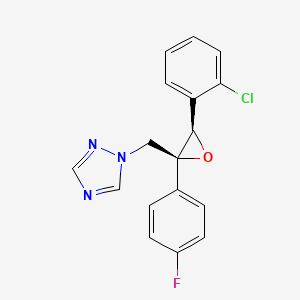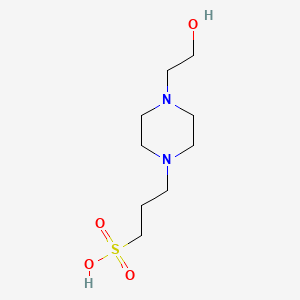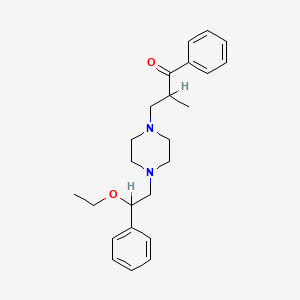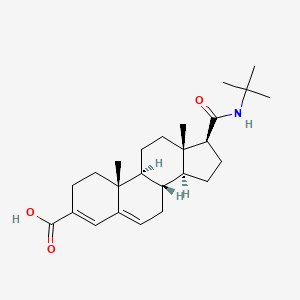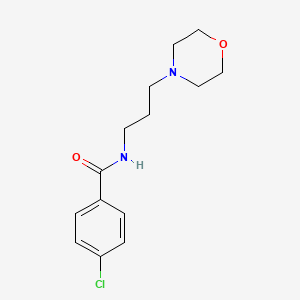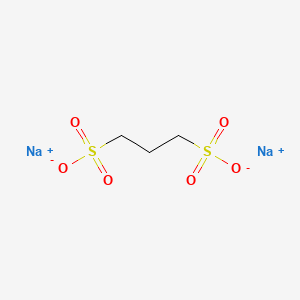
Amidato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Etomidate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its effects on various biological pathways, particularly those involving the central nervous system.
Medicine: Extensively used as an anesthetic agent due to its rapid onset and short duration of action.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
Target of Action
Amidate, also known as Ethnor or Etomidate, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Amidate acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .
Biochemical Pathways
The primary biochemical pathway affected by Amidate is the GABAergic system . By enhancing the inhibitory effect of GABA, Amidate prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability and results in the hypnotic and anesthetic effects of the drug .
Pharmacokinetics
Amidate has relatively large volumes of distribution and is rapidly metabolized . It undergoes ester hydrolysis in plasma and liver, metabolizing into an inactive carboxylic acid . The elimination half-life is approximately 75 minutes, and it is excreted in urine (85%) and bile duct (15%) . These pharmacokinetic properties contribute to its rapid onset and offset of clinical effect .
Result of Action
The primary result of Amidate’s action is the induction of general anesthesia and sedation . It produces a swift onset of hypnotic effect, similar to barbiturates and propofol . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .
Action Environment
Amidate’s action, efficacy, and stability are influenced by several environmental factors. It stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . This makes it a suitable induction agent for people who are hemodynamically unstable . Amidate suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making it unsuitable for administration by a prolonged infusion or to critically ill patients .
Análisis Bioquímico
Biochemical Properties
Amidate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid . This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity . Amidate also interacts with the enzyme 11β-hydroxylase, inhibiting cortisol synthesis, which is a notable side effect .
Cellular Effects
Amidate influences various cellular processes, particularly in the central nervous system. It enhances the inhibitory effects of γ-aminobutyric acid on neurons, leading to sedation and hypnosis . Additionally, Amidate’s inhibition of 11β-hydroxylase affects adrenal steroidogenesis, reducing cortisol production . This can impact cell signaling pathways and gene expression related to stress response and metabolism .
Molecular Mechanism
At the molecular level, Amidate binds to a distinct site on the GABA_A receptor, associated with the chloride ion channel . This binding increases the duration for which the chloride ion channel remains open, prolonging the inhibitory effect of γ-aminobutyric acid . Amidate also inhibits the enzyme 11β-hydroxylase, reducing cortisol synthesis by preventing the conversion of 11-deoxycortisol to cortisol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amidate are observed to be rapid in onset and short in duration . The drug is rapidly metabolized by hepatic esterases into an inactive carboxylic acid . Over time, prolonged use of Amidate can lead to adrenal suppression due to its inhibitory effect on 11β-hydroxylase . This suppression can have long-term effects on cellular function, particularly in critically ill patients .
Dosage Effects in Animal Models
In animal models, the effects of Amidate vary with dosage. At low doses, Amidate effectively induces anesthesia without significant adverse effects . At higher doses, it can cause profound sedation, respiratory depression, and hypotension . Chronic administration of high doses can lead to adrenal insufficiency due to prolonged inhibition of cortisol synthesis .
Metabolic Pathways
Amidate is primarily metabolized in the liver by ester hydrolysis to form an inactive carboxylic acid . This metabolic pathway involves hepatic esterases and results in rapid clearance of the drug from the body . The inhibition of 11β-hydroxylase by Amidate also affects the metabolic pathway of cortisol synthesis .
Transport and Distribution
Amidate is administered intravenously and is rapidly distributed throughout the body . It has a high protein binding rate of approximately 76%, which influences its distribution and duration of action . The drug is primarily excreted through urine and bile .
Subcellular Localization
Amidate exerts its effects primarily at the GABA_A receptors located on the neuronal cell membranes . The drug’s interaction with these receptors is crucial for its anesthetic and sedative properties . Additionally, Amidate’s inhibition of 11β-hydroxylase occurs within the adrenal cortex, affecting cortisol synthesis at the subcellular level .
Métodos De Preparación
Etomidate is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the esterification of imidazole-5-carboxylic acid with ethanol in the presence of a catalyst to form ethyl imidazole-5-carboxylate. This intermediate is then reacted with ®-1-phenylethylamine to yield Etomidate . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Etomidate undergoes several types of chemical reactions, including:
Oxidation: Etomidate can be oxidized to form various metabolites, primarily through the action of liver enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Etomidate can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Comparación Con Compuestos Similares
Etomidate is often compared with other anesthetic agents such as propofol and barbiturates. Unlike propofol, Etomidate has a more stable cardiovascular profile and does not cause significant drops in blood pressure. it does suppress the adrenal cortex by inhibiting the enzyme 11β-hydroxylase, which can be a drawback in critically ill patients . Similar compounds include:
Propofol: A widely used anesthetic with a rapid onset but can cause hypotension.
Thiopental: A barbiturate with a longer duration of action and more pronounced cardiovascular effects.
Methohexital: Another barbiturate with a rapid onset but also associated with cardiovascular depression.
Etomidate’s unique profile makes it a valuable anesthetic agent, particularly in patients with hemodynamic instability.
Propiedades
IUPAC Name |
ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347652 | |
| Record name | rac-Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-65-2, 33125-97-2 | |
| Record name | Ethnor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etomidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rac-Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

